1-(2-Fluoro-3,4-dimethoxyphenyl)ethanone
Description
1-(2-Fluoro-3,4-dimethoxyphenyl)ethanone is a fluorinated aromatic ketone featuring a fluorine atom at the 2-position and methoxy groups at the 3- and 4-positions of the benzene ring. The fluorine atom’s strong electron-withdrawing nature and small steric profile distinguish it from other substituents, influencing electronic distribution, solubility, and biological interactions .
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
1-(2-fluoro-3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11FO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,1-3H3 |
InChI Key |
VSGVABILBIXUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)OC)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison of Selected Ethanone Derivatives
*Estimated based on analogous structures.
Key Observations :
- Fluorine vs. Hydroxyl : The fluorine substituent (2-position) reduces electron density on the aromatic ring compared to a hydroxyl group, decreasing hydrogen-bonding capacity but enhancing metabolic stability .
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